pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate
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Overview
Description
Pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate: is a fluorescent compound that combines the structural features of pyrene and naphthalene. It is known for its strong fluorescence properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate typically involves the reaction of pyrene with 5-(dimethylamino)naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinates or thiols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinates or thiols.
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe in various chemical assays.
- Employed in the synthesis of other fluorescent compounds.
Biology:
- Utilized in the labeling of biomolecules for fluorescence microscopy.
- Applied in the study of protein folding and dynamics.
Medicine:
- Investigated for potential use in diagnostic imaging.
- Explored as a marker for tracking cellular processes.
Industry:
- Used in the development of organic light-emitting diodes (OLEDs).
- Employed in the creation of fluorescent dyes for various applications .
Mechanism of Action
The fluorescence of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate is due to the excitation of electrons in the pyrene and naphthalene moieties. Upon excitation, the electrons move to a higher energy state and then return to the ground state, emitting light in the process. This emission is highly sensitive to the environment, making the compound useful as a probe in various applications .
Comparison with Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Similar in structure but lacks the pyrene moiety.
Pyrene-1-carbaldehyde: Contains the pyrene structure but differs in functional groups.
Anthracene-9-carbaldehyde: Similar aromatic structure but different functional groups.
Uniqueness:
- The combination of pyrene and naphthalene structures in pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate provides unique fluorescence properties.
- The compound’s sensitivity to environmental changes makes it a valuable tool in scientific research .
Properties
CAS No. |
874102-15-5 |
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Molecular Formula |
C28H21NO3S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H21NO3S/c1-29(2)24-10-4-9-22-21(24)8-5-11-26(22)33(30,31)32-25-17-15-20-13-12-18-6-3-7-19-14-16-23(25)28(20)27(18)19/h3-17H,1-2H3 |
InChI Key |
KGOMQWOKFUKXBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
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